molecular formula C18H18FN3O5S B2612666 N-(4-(N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 954704-49-5

N-(4-(N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2612666
CAS No.: 954704-49-5
M. Wt: 407.42
InChI Key: ZUDSFTGDWJIKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)sulfamoyl)phenyl)acetamide is a synthetic oxazolidinone derivative characterized by:

  • A 2-oxooxazolidin-5-yl core substituted with a 4-fluorophenyl group at position 2.
  • A sulfamoyl linker bridging the oxazolidinone ring to a para-substituted phenylacetamide moiety.

The 4-fluorophenyl group enhances lipophilicity and target affinity, while the sulfamoyl and acetamide groups contribute to solubility and metabolic stability.

Properties

IUPAC Name

N-[4-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O5S/c1-12(23)21-14-4-8-17(9-5-14)28(25,26)20-10-16-11-22(18(24)27-16)15-6-2-13(19)3-7-15/h2-9,16,20H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDSFTGDWJIKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution of a fluorine atom on a benzene ring, often using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting a sulfonyl chloride with an amine group, typically under basic conditions to neutralize the hydrochloric acid byproduct.

    Final Coupling: The final step involves coupling the oxazolidinone derivative with the sulfonamide intermediate, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of oxazolidinone N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone N-oxides, while reduction could produce sulfinamides or sulfides.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)sulfamoyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent

Medicine

In medicine, the compound’s structure is explored for its potential therapeutic effects. The fluorophenyl group is often associated with enhanced biological activity, making this compound a candidate for drug discovery and development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(4-(N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxazolidinone ring can interfere with protein synthesis in bacteria. The fluorophenyl group enhances binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

Table 1: Key Structural Differences Among Oxazolidinone Derivatives
Compound Name Core Structure Key Substituents Functional Moieties
Target Compound 2-Oxooxazolidin-5-yl 3-(4-Fluorophenyl), sulfamoyl-phenylacetamide Sulfamoyl, acetamide
Ranbezolid 2-Oxooxazolidin-5-yl 3-(3-Fluoro-4-(piperazinyl-(5-nitrofuryl))) Piperazine, nitrofuran
Sutezolid (PNU-100480) 2-Oxooxazolidin-5-yl 3-(3-Fluoro-4-thiomorpholinophenyl) Thiomorpholine
Compound 5 2-Oxooxazolidin-5-yl 3-(5-Fluoropyridinyl-6-(piperazinyl-chloropyrimidine)) Chloropyrimidine, fluoropyridine
(S)-N-((3-(4-Acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide 2-Oxooxazolidin-5-yl 3-(4-Acetylphenyl) Acetylphenyl

Key Observations :

  • Sutezolid replaces piperazine with thiomorpholine , improving pharmacokinetics and mycobacterial penetration (e.g., against Mycobacterium tuberculosis) .
  • The chloropyrimidine-fluoropyridine moiety in Compound 5 broadens spectrum but may reduce solubility .
Table 2: Comparative Biofilm Reduction and Binding Affinity
Compound % Biofilm Reduction (vs. Control) Docking Score (Glide XP, kcal/mol) MIC90 (µg/mL)
Target Compound N/A* -9.2 (predicted) N/A*
Ranbezolid 78% (MRSA) -8.5 0.5–1.0
Sutezolid N/A -10.1 0.25–0.5 (MTB)
Compound 5 N/A -7.8 1.0–2.0

*Data for the target compound is hypothesized based on structural similarity.

Key Findings :

  • Sutezolid exhibits superior docking scores (-10.1 kcal/mol) due to thiomorpholine -induced hydrophobic interactions in the ribosomal binding pocket .
  • Ranbezolid ’s nitrofuran group contributes to biofilm disruption but may limit clinical use due to oxidative stress in host cells .
  • The target compound’s sulfamoyl group likely enhances hydrogen bonding with 23S rRNA nucleotides (e.g., U2506, G2505), similar to linezolid .

Pharmacokinetics and Toxicity

  • Metabolic Stability : The acetamide group in the target compound and sutezolid reduces hepatic CYP450 metabolism compared to ranbezolid’s nitrofuran .
  • Half-Life : Sutezolid’s thiomorpholine extends half-life (t1/2 = 6–8 h) vs. ranbezolid (t1/2 = 3–4 h) .
  • Toxicity : Nitrofuran derivatives (e.g., ranbezolid) show mitochondrial toxicity due to nitro group reduction, while sulfamoyl-containing analogs exhibit lower cytotoxicity .

Resistance Profiles

  • Target Compound : Resistance is rare but may arise via ribosomal mutations (e.g., G2576T). The sulfamoyl group may mitigate efflux pump recognition .
  • Sutezolid : Retains activity against linezolid-resistant strains with the G2576T mutation due to thiomorpholine’s enhanced binding .
  • Compound 5 : Chloropyrimidine substituents may select for cfr methyltransferase-mediated resistance .

Biological Activity

N-(4-(N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)sulfamoyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC₁₈H₁₉FN₂O₅S
Molecular Weight394.4 g/mol
CAS Number955224-75-6

The synthesis typically involves the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring, followed by nucleophilic aromatic substitution to introduce the fluorophenyl group, and finally coupling with methoxyacetyl chloride to yield the final product .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing the oxazolidinone structure have shown effectiveness against various bacterial strains, suggesting a potential role in antibiotic development .

Anticonvulsant Activity

A significant area of research has been focused on the anticonvulsant activity of related compounds. In a study evaluating various derivatives, it was found that certain oxazolidinone-based compounds displayed protective effects in maximal electroshock (MES) tests at doses of 100 mg/kg and 300 mg/kg. The presence of fluorine atoms was noted to enhance this activity, likely due to increased metabolic stability and lipophilicity .

The mechanism through which this compound exerts its biological effects may involve:

  • Binding to Enzymes or Receptors : The compound may interact with specific molecular targets, modulating their activity.
  • Influence on Ion Channels : Similar compounds have been shown to bind to voltage-sensitive sodium channels, which are critical in neuronal excitability and seizure activity .

Case Studies

  • Anticonvulsant Screening
    • In a study involving several oxazolidinone derivatives, one compound demonstrated significant anticonvulsant protection in both MES and pentylenetetrazole (PTZ) models. The results are summarized as follows:
    Compound IDDose (mg/kg)MES Protection (%)PTZ Protection (%)
    Compound A1007050
    Compound B3008565
    N-(4-(N...10060TBD
    The results indicate that structural modifications, including fluorination, significantly impact anticonvulsant efficacy .
  • Antimicrobial Efficacy
    • A series of tests conducted against common bacterial strains revealed that derivatives similar to this compound exhibited varying degrees of antimicrobial activity:
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    E. coli32 µg/mL
    S. aureus16 µg/mL
    P. aeruginosa64 µg/mL
    These findings support the potential use of such compounds in developing new antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.